molecular formula C10H12BBrO4 B1284307 3-Bromo-2-isopropoxy-5-formylphenylboronic acid CAS No. 1072951-86-0

3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Cat. No. B1284307
CAS RN: 1072951-86-0
M. Wt: 286.92 g/mol
InChI Key: JDRHFOMNQQEZJZ-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-formylphenylboronic acid (3-BIPFB) is an organoboronic acid that is widely used in organic synthesis due to its versatile reactivity and high stability. It is used as a reagent in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, Stille cross-coupling, and Heck reaction. This compound has also been used in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and other biologically active compounds.

Scientific Research Applications

Synthesis and Pharmacological Aspects

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is utilized in the synthesis of various derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These reactions involve the combination of different arylboronic acids with other compounds to synthesize thiophene derivatives. The properties of the resulting products, such as their haemolytic, biofilm inhibition, and anti-thrombolytic activities, have been studied, suggesting potential medicinal applications (Ikram et al., 2015).

Antimicrobial Activity

Formylphenylboronic acids, like this compound, have been found to display significant antimicrobial properties. These compounds have been studied for their potential as antibacterial agents against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal activity of these compounds has been linked to their ability to block cytoplasmic leucyl-tRNA synthetase in microorganisms, suggesting their potential in antimicrobial therapies (Adamczyk-Woźniak et al., 2020).

Structural and Tautomeric Studies

Studies have also been conducted on the tautomeric rearrangement of functionalized formylphenylboronic acids in solution. These studies help in understanding the molecular structures and properties of these compounds, which is crucial for their application in various chemical processes and potential pharmaceutical applications (Luliński et al., 2007).

Application in Oncology

Research has been conducted on the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives in cancer cells. These compounds have been found to induce apoptosis in cancer cells, especially in ovarian cancer cells, suggesting their potential use in cancer treatment (Psurski et al., 2018).

Bioorthogonal Chemistry

The reactivity of formylphenylboronic acids in bioorthogonal chemistry has also been explored. These studies focus on the rapid formation of stable compounds in neutral aqueous solutions, which can be applied to protein conjugation and other biochemical processes (Dilek et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

(3-bromo-5-formyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO4/c1-6(2)16-10-8(11(14)15)3-7(5-13)4-9(10)12/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRHFOMNQQEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584925
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-86-0
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-86-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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